(2-Propoxyphenyl)methanamine
Overview
Description
(2-Propoxyphenyl)methanamine is an organic compound with the molecular formula C10H15NO It is a derivative of phenylmethanamine, where a propoxy group is attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propoxyphenyl)methanamine typically involves the reaction of 2-propoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. One common method involves the use of sodium borohydride as a reducing agent in the presence of a suitable solvent such as ethanol . The reaction proceeds as follows:
Formation of the imine intermediate: 2-Propoxybenzaldehyde reacts with ammonia to form an imine.
Reduction of the imine: The imine is then reduced to this compound using sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2-Propoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2-Propoxyphenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders such as Parkinson’s disease and schizophrenia.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It serves as a precursor for the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Propoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to modulate their activity, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenylmethanamine: The parent compound without the propoxy group.
(2-Methoxyphenyl)methanamine: A similar compound with a methoxy group instead of a propoxy group.
(2-Ethoxyphenyl)methanamine: A compound with an ethoxy group.
Uniqueness
(2-Propoxyphenyl)methanamine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group can enhance lipophilicity, potentially improving the compound’s ability to cross biological membranes and interact with target sites.
Properties
IUPAC Name |
(2-propoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6H,2,7-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRKHGGNPBWHSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588634 | |
Record name | 1-(2-Propoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37806-31-8 | |
Record name | 2-Propoxybenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37806-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Propoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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